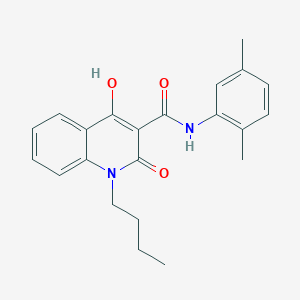
1-butyl-N-(2,5-dimethylphenyl)-2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound you’ve mentioned is a mouthful, but let’s break it down. Its systematic name is 1-butyl-N-(2,5-dimethylphenyl)-2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxamide . Quite a tongue-twister, right? Let’s explore its properties and significance.
準備方法
Industrial Production:: As of now, there is no established industrial-scale production method for this compound. It likely remains a research curiosity due to its complex structure.
化学反応の分析
Reactivity::
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions at the quinoline ring or the amide group.
Substitution Reactions: Substitution at the butyl or phenyl positions is possible.
Hydrolysis: The carboxamide group can undergo hydrolysis under appropriate conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Substitution: Alkyl halides or aryl halides.
Hydrolysis: Acidic or basic conditions.
Major Products:: The specific products formed depend on the reaction conditions. Potential products include derivatives with modified substituents or cleavage of the amide bond.
科学的研究の応用
This compound’s applications span various fields:
Medicine: Investigate its potential as a drug candidate, especially considering its unique structure.
Chemistry: Explore its reactivity and use it as a building block for other compounds.
Biology: Study its interactions with biological targets.
Industry: Assess its suitability for materials science or catalysis.
作用機序
The exact mechanism remains elusive due to limited data. its hydroxyquinoline core suggests potential interactions with enzymes or receptors.
類似化合物との比較
While direct analogs are scarce, we can compare it to related compounds like hydroxyquinolines , carboxamides , and aryl-substituted quinolines .
生物活性
Structure and Properties
The chemical structure of 1-butyl-N-(2,5-dimethylphenyl)-2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxamide can be represented as follows:
This structure features a quinoline core with hydroxyl and carboxamide functional groups that contribute to its biological activity.
Antiviral Properties
Quinoline derivatives are known for their antiviral properties. Research indicates that compounds with similar structures exhibit activity against various viruses such as HIV, Zika virus, and herpes simplex virus. The mechanism often involves the inhibition of viral replication or interference with viral entry into host cells .
Anticancer Activity
This compound has shown promise in anticancer studies. Quinoline compounds are recognized for their ability to induce apoptosis in cancer cells and inhibit tumor growth. For instance, studies have highlighted the potential of quinoline derivatives in targeting specific pathways involved in cancer cell proliferation and survival .
Antimicrobial Effects
In addition to antiviral and anticancer properties, quinolines have demonstrated antimicrobial activity. The compound's structure allows it to interact with bacterial membranes or inhibit essential bacterial enzymes, leading to growth inhibition or cell death. This has implications for developing new antibiotics in an era of increasing antibiotic resistance .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Many quinoline derivatives act as enzyme inhibitors. For example, they may inhibit topoisomerases or kinases involved in DNA replication and repair.
- Interference with Cell Signaling : The compound may modulate signaling pathways that control cell cycle progression and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that quinoline derivatives can induce oxidative stress in cells, leading to apoptosis .
Study 1: Antiviral Activity Assessment
A recent study evaluated the antiviral efficacy of various quinoline derivatives against Zika virus. The results indicated that certain modifications to the quinoline structure enhanced antiviral potency. The compound's ability to inhibit viral replication was measured using plaque assays and viral load quantification .
Study 2: Anticancer Efficacy in Breast Cancer Models
In vitro studies using breast cancer cell lines showed that this compound significantly reduced cell viability. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway, as evidenced by increased caspase activity and changes in mitochondrial membrane potential .
特性
分子式 |
C22H24N2O3 |
|---|---|
分子量 |
364.4 g/mol |
IUPAC名 |
1-butyl-N-(2,5-dimethylphenyl)-4-hydroxy-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C22H24N2O3/c1-4-5-12-24-18-9-7-6-8-16(18)20(25)19(22(24)27)21(26)23-17-13-14(2)10-11-15(17)3/h6-11,13,25H,4-5,12H2,1-3H3,(H,23,26) |
InChIキー |
OXAXYANBCSQTFA-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=C(C=CC(=C3)C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















